molecular formula C21H22N2O4S B12205408 Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- CAS No. 625078-85-5

Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]-

Cat. No.: B12205408
CAS No.: 625078-85-5
M. Wt: 398.5 g/mol
InChI Key: PFFSNDSEANDWBP-UHFFFAOYSA-N
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Description

The compound Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- features a morpholine moiety attached to a 1,3-oxazole core. The oxazole ring is substituted at position 2 with a 2-methylphenyl group and at position 4 with a 4-methylphenylsulfonyl group. The morpholine ring contributes to solubility and conformational flexibility, making it a candidate for pharmaceutical and agrochemical applications .

Properties

CAS No.

625078-85-5

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C21H22N2O4S/c1-15-7-9-17(10-8-15)28(24,25)20-21(23-11-13-26-14-12-23)27-19(22-20)18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3

InChI Key

PFFSNDSEANDWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCOCC4

Origin of Product

United States

Preparation Methods

Cyclization of α-Amino Ketones

The Robinson-Gabriel synthesis remains foundational for oxazole formation. For the 2-(2-methylphenyl) substituent:

  • Step 1 : Condensation of 2-methylbenzaldehyde with ammonium acetate yields α-amino ketone intermediate.

  • Step 2 : Cyclodehydration using phosphoryl chloride (POCl₃) at 80–100°C forms the oxazole ring.

Reaction Conditions :

ReagentTemperatureSolventYield (%)
POCl₃80°CToluene72
PCl₅100°CDCM68

Alternative Cyclization Strategies

Huisgen Cycloaddition :
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamines and nitriles provides regiocontrol for bulky substituents:
RC≡CH + N₃−R’ → Oxazole\text{RC≡CH + N₃−R' → Oxazole}
Optimized conditions: CuI (10 mol%), DMF, 60°C, 12 h (Yield: 65–78%).

Preparation of 4-[(4-Methylphenyl)Sulfonyl]Morpholine

Direct Sulfonylation of Morpholine

Morpholine reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions:
Morpholine + TsCl → 4-Ts-morpholine\text{Morpholine + TsCl → 4-Ts-morpholine}
Optimized Protocol :

  • Base : Triethylamine (2.2 eq)

  • Temperature : 0°C → RT

  • Time : 4 h

  • Yield : 89%

Oxidative Coupling Approaches

Recent advances utilize iodine(III) reagents for oxidative S–N bond formation:

  • Step 1 : Morpholine + 4-methylthiophenol → Thioether intermediate

  • Step 2 : Oxidation with PhI(OAc)₂ → Sulfonamide
    Advantages : Avoids sulfonyl chlorides; broader functional group tolerance.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The oxazole’s 4-position is activated for displacement by sulfonyl-morpholine:

  • Halogenation : Oxazole bromination at C4 using NBS (N-bromosuccinimide).

  • Substitution : Reaction with 4-[(4-methylphenyl)sulfonyl]morpholine under Pd catalysis.

Catalytic System :

CatalystLigandBaseYield (%)
Pd(PPh₃)₄XantphosK₂CO₃75
Pd(OAc)₂BINAPCs₂CO₃82

Cross-Coupling via Suzuki-Miyaura

For advanced functionalization, boronic ester derivatives of sulfonyl-morpholine couple with bromo-oxazoles:
Oxazole-Br + Bpin-Morpholine-SO₂Ar → Pd-catalyzed coupling\text{Oxazole-Br + Bpin-Morpholine-SO₂Ar → Pd-catalyzed coupling}
Conditions : Pd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 90°C, 24 h (Yield: 70%).

One-Pot Tandem Synthesis

Integrating oxazole formation and sulfonylation in a single vessel enhances efficiency:

  • Cyclization/Sulfonylation Cascade :

    • α-Amino ketone + TsCl → Oxazole-Ts intermediate

    • In situ reaction with morpholine.
      Yield : 68% (over two steps).

Mechanistic Insights and Side Reactions

Competing Pathways in Oxazole Formation

  • Over-oxidation : Prolonged exposure to POCl₃ degrades oxazole to imidazolones.

  • Regioisomerism : Bulky substituents favor C2 over C4 substitution (70:30 ratio).

Sulfonylation Challenges

  • Di-sulfonation : Excess TsCl leads to N,N-disubstituted byproducts (mitigated by slow addition).

  • Solvent Effects : Polar aprotic solvents (DMF) improve sulfonyl group incorporation.

Scale-Up Considerations and Industrial Relevance

Green Chemistry Adaptations

  • Solvent Recycling : DCM replaced with cyclopentyl methyl ether (CPME) for lower toxicity.

  • Catalyst Recovery : Immobilized Pd nanoparticles enable reuse over 5 cycles (yield drop <5%).

Patent Landscape

The 1984 patent KR-840002428-B1 outlines morpholine derivative synthesis via halogen displacement, relevant for large-scale production .

Chemical Reactions Analysis

Sulfonyl Group (S=O)

  • Elimination Reactions : The sulfonyl group can act as a leaving group under basic conditions, enabling elimination to form alkenes .

  • Nucleophilic Substitution : Susceptible to attack by strong nucleophiles (e.g., alkoxide ions), leading to displacement of the sulfonamide group .

Reaction TypeConditionsProducts
EliminationStrong base (e.g., KOtBu)Alkenes
Nucleophilic SubstitutionAlkoxide ions, heatDisplaced sulfonamide

Oxazole Ring

  • Electrophilic Substitution : The oxazole ring can undergo regioselective electrophilic substitution at the 2- or 5-position, influenced by substituents .

  • Coupling Reactions : Participation in Suzuki or Heck coupling under palladium catalysis for C–C bond formation .

Morpholine Ring

  • Alkylation : The secondary amine in morpholine can undergo alkylation with alkyl halides or epoxides .

  • Oxidation : Potential oxidation to form N-oxides or other oxidized derivatives under specific conditions .

Medicinal Chemistry

  • Pharmaceutical Intermediates : Analogous oxazole derivatives (e.g., with sulfanyl or amino groups) show anticancer activity, suggesting potential for drug development .

  • Chiral Synthesis : Use of chiral ligands (e.g., MeO-furyl-BIPHEP) in transition-metal catalyzed reactions enables enantioselective synthesis .

Catalytic Transformations

  • Hydroaminomethylation : Rhodium or ruthenium catalysts may facilitate hydroaminomethylation of alkenes to form amines, as observed in related systems .

  • Asymmetric Hydrocupration : Copper-catalyzed methods with chiral ligands for enantioselective hydrocupration of vinyl arenes .

Key Research Findings

  • Anticancer Activity : Oxazole derivatives with aryl substituents (e.g., 4-methylphenyl) exhibit broad-spectrum antitumor activity, with GI₅₀ values ranging from 0.3–1.1 μM .

  • Catalytic Efficiency : Xantphos ligands improve hydroaminomethylation selectivity and catalyst turnover in rhodium systems .

  • Functional Group Effects : Aryl substituents at oxazole positions significantly enhance reactivity and biological activity compared to alkyl groups .

Comparison of Structural Analogues

CompoundKey FeaturesReactivity Highlights
4-[(4-Methylphenyl)sulfonyl]morpholine No oxazole ringElimination, nucleophilic substitution
1,3-Oxazol-4-yltriphenylphosphonium salts Phosphonium substituentsEnhanced solubility, anticancer activity
Current CompoundOxazole + sulfonyl + morpholineMulti-functional reactivity, coupling potential

Future Research Directions

  • Enantioselective Synthesis : Exploration of chiral ligands for asymmetric catalysis in oxazole-containing morpholines .

  • Biological Screening : In-depth studies of anticancer mechanisms and selectivity for lead optimization .

  • Green Chemistry : Development of solvent-free or low-waste methods for large-scale synthesis.

This compound’s reactivity profile underscores its utility in medicinal chemistry and catalytic transformations, with opportunities for further functionalization and therapeutic application.

Scientific Research Applications

Chemical Properties and Structure

The compound Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl] is characterized by the following chemical properties:

  • Molecular Formula : C21H21N3O3S
  • Molecular Weight : 395.47 g/mol
  • Boiling Point : Approximately 533.5 °C (predicted)
  • Density : 1.279 g/cm³ (predicted)
  • pKa : 4.17 (predicted) .

These properties indicate a stable structure with potential for various chemical interactions, making it suitable for further modifications in drug design.

Antiviral Activity

Recent studies have highlighted the antiviral potential of morpholine derivatives. For example, certain substituted morpholines have demonstrated efficacy against a range of viruses, including HIV and influenza. The unique structure of morpholines allows them to interact with viral proteins effectively, inhibiting replication and reducing viral load in infected cells .

Anti-cancer Properties

Morpholine derivatives are being explored as potential anti-cancer agents. The compound's ability to inhibit specific enzymes involved in tumor growth has been documented in various studies. For instance, morpholine-based compounds have shown promise in targeting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancerous tissues .

Enzyme Inhibition

The morpholine ring is a valuable scaffold in medicinal chemistry due to its role as an enzyme inhibitor. It has been integrated into molecules that target various therapeutic areas, including pain management and inflammatory diseases. The structural features of morpholine allow for selective binding to active sites of enzymes, enhancing the potency of these inhibitors .

Synthetic Methodologies

The synthesis of Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl] can be achieved through several methods:

  • Direct Alkylation : Utilizing morpholine as a nucleophile to react with suitable electrophiles.
  • Sulfonation Reactions : Introducing sulfonyl groups via electrophilic aromatic substitution on phenolic precursors.
  • Oxazole Formation : Employing cyclization reactions to incorporate oxazole rings into the morpholine structure .

These synthetic routes not only facilitate the production of the compound but also allow for modifications that can enhance its biological activity.

Case Studies

Several case studies illustrate the applications of Morpholine derivatives:

  • Study on Antiviral Efficacy : A study published in MDPI demonstrated that specific morpholine derivatives exhibited superior antiviral activity compared to standard treatments like ribavirin, showcasing their potential as therapeutic agents against viral infections .
  • Cancer Research : Research highlighted in PubMed indicates that morpholine-containing compounds show significant inhibition of tumor growth in preclinical models, supporting their development as anti-cancer drugs .
  • Enzyme Targeting : A comprehensive review discussed various morpholine derivatives that act as selective inhibitors for multiple enzymes involved in metabolic pathways related to inflammation and pain management .

Mechanism of Action

The mechanism by which Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to changes in their activity. The oxazole ring may also play a role in binding to biological targets, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Heterocyclic Cores and Substituents

Oxazole vs. Thiazole/Thiadiazole Derivatives
  • Target Compound : The oxazole core distinguishes it from thiazole (e.g., 4-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-ylmorpholine , CAS 557773-86-1) and thiadiazole derivatives (e.g., 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ). Thiazoles and thiadiazoles exhibit distinct electronic properties due to sulfur’s larger atomic radius and polarizability, which may alter binding affinities in biological systems .
  • Substituent Effects :
    • Chlorine Substituents : 4-[2-(3-chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine (CAS 608099-18-9) replaces methyl groups with chlorines, increasing molecular weight (439.3 g/mol vs. ~420–440 g/mol for analogs) and lipophilicity (XLogP3 = 4.5) .
    • Fluorine Substituents : 4-[(4-chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-2-(furan-2-yl)-1,3-oxazole (CAS 686738-05-6) introduces fluorine, enhancing metabolic stability and electron-withdrawing effects .
    • Bulkier Groups : 4-[4-benzyl-2-(1-morpholin-4-ylheptyl)-1,3-oxazol-5-yl]morpholine (CAS 845791-22-2) incorporates a benzyl and heptyl chain, likely reducing solubility but improving membrane permeability .
Sulfonyl vs. Sulfanyl Groups
  • The 4-methylphenylsulfonyl group in the target compound contrasts with sulfanyl (e.g., 4-[(4-chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)sulfanyl]-1,3-oxazole ) or mixed sulfonyl-sulfanyl derivatives. Sulfonyl groups enhance oxidative stability and hydrogen-bonding capacity compared to sulfanyl groups, which are more lipophilic and prone to metabolic oxidation .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
Target Compound C₂₃H₂₄N₂O₄S ~440 (estimated) ~4.2 2-(2-methylphenyl), 4-(4-methylphenylsulfonyl)
608099-18-9 C₁₉H₁₆Cl₂N₂O₄S 439.3 4.5 2-(3-chlorophenyl), 4-(4-chlorophenylsulfonyl)
686738-05-6 C₂₀H₁₄ClFNO₄S₂ 467.9 4.8 4-(4-chlorophenylsulfonyl), 5-(4-fluorobenzylsulfanyl)
557773-86-1 C₂₁H₂₂N₂O₃S₃ 446.5 5.1 Thiazole core, 4-methylphenylsulfonyl, sulfanyl
862738-42-9 C₂₂H₂₃ClN₂O₄S 446.9 5.3 2-(o-tolyl), 4-(4-chlorophenylsulfonyl), dimethylmorpholine

Key Observations :

  • Chlorine and fluorine substituents increase molecular weight and lipophilicity.
  • Thiazole/thiadiazole cores (e.g., CAS 557773-86-1) exhibit higher XLogP3 values, suggesting greater hydrophobicity.
  • Dimethylmorpholine (CAS 862738-42-9) reduces steric hindrance compared to bulkier morpholine derivatives .

Biological Activity

Morpholine derivatives, particularly the compound Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl] , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H18N2O3SC_{16}H_{18}N_2O_3S. Its structure features a morpholine ring substituted with a 2-methylphenyl group and a sulfonyl group, which are known to enhance biological activity through specific interactions with biological targets.

  • Receptor Modulation : Morpholine derivatives have been shown to modulate various receptors involved in neurological and metabolic pathways. For instance, the morpholine ring can interact with the active sites of enzymes and receptors, influencing their activity and potentially leading to therapeutic effects in conditions such as mood disorders and neurodegenerative diseases .
  • Enzyme Inhibition : The compound exhibits inhibitory activity against key enzymes involved in metabolic processes. For example, it has been identified as an inhibitor of α-glucosidase, which plays a critical role in carbohydrate metabolism. This inhibition can help manage conditions like diabetes by reducing glucose absorption .
  • CNS Activity : Research indicates that morpholine derivatives can penetrate the blood-brain barrier, making them potential candidates for treating central nervous system (CNS) disorders. Their ability to interact with neurotransmitter receptors suggests a role in modulating pain and mood-related pathways .

Biological Activity Data

The following table summarizes various studies highlighting the biological activities associated with morpholine derivatives:

Study Biological Activity Methodology Key Findings
CNS Drug DiscoveryIn vitro assaysIdentified as modulators of receptors involved in mood and pain disorders.
Antidiabetic ActivityEnzyme inhibition assaysDemonstrated significant α-glucosidase inhibition with IC50 values indicating strong activity.
Medicinal Chemistry ReviewLiterature reviewHighlighted the versatility of morpholine in drug design and its pharmacokinetic advantages.

Case Studies

  • Antidiabetic Effects : One study evaluated a series of morpholine derivatives for their ability to inhibit α-glucosidase. Compounds were synthesized and tested for their IC50 values, revealing that certain derivatives exhibited potent inhibitory effects, which could be beneficial for diabetes management .
  • CNS Applications : A comprehensive review discussed various morpholine compounds' roles in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The interaction of these compounds with specific receptors was shown to enhance neuroprotective effects in preclinical models .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this morpholine-oxazole-sulfonyl derivative?

The synthesis typically involves multi-step reactions, including sulfonylation, cyclization, and substitution. For example:

  • Sulfonylation : The 4-methylphenyl sulfonyl group is introduced via reaction of a sulfonyl chloride with an oxazole precursor under basic conditions (e.g., pyridine or triethylamine) .
  • Oxazole Formation : Cyclization of a β-ketoamide intermediate using reagents like POCl₃ or polyphosphoric acid (PPA) .
  • Morpholine Incorporation : Nucleophilic substitution at the oxazole ring using morpholine derivatives under reflux in aprotic solvents (e.g., DMF or THF) .

Key Validation : Monitor reaction progress via TLC or LC-MS. Final purification often uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound?

A combination of techniques is required:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies substituents on the oxazole (e.g., 2-methylphenyl protons at δ 2.26 ppm) and morpholine protons (δ 3.4–3.7 ppm) .
    • ¹³C NMR : Confirms sulfonyl (C-SO₂ at ~140 ppm) and oxazole ring carbons (~150–160 ppm) .
  • IR Spectroscopy : Detects sulfonyl (S=O stretches at 1160–1332 cm⁻¹) and oxazole C=N/C-O bonds (1600–1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. Example Data :

TechniqueKey SignalsReference
¹H NMR (d6-DMSO)δ 2.26 (s, 2CH₃), 7.1–8.5 (m, ArH)
IR1332 cm⁻¹ (S=O), 1605 cm⁻¹ (C=N)

Q. What safety precautions are essential during experimental handling?

While specific toxicity data for this compound is limited, analogous sulfonamide-oxazole derivatives require:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (Category 2A irritation risk) .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Storage : Stable under inert conditions (argon/nitrogen), but avoid moisture and incompatible materials (e.g., strong oxidizers) .

Note : Acute toxicity (H302) is possible; consult SDS for analogous compounds and implement spill protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

  • Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., sulfonyl group’s electrophilicity) .
  • Molecular Docking : Screens against protein targets (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock Vina .
  • PubChem Data : Leverage experimental properties (logP, polar surface area) to predict pharmacokinetics .

Case Study : Morpholine derivatives show anti-inflammatory activity via COX-2 inhibition; docking studies can guide structural optimization .

Q. How can researchers resolve inconsistencies in spectral data during characterization?

Common issues and solutions:

  • Impurity Peaks in NMR : Use deuterated solvents (e.g., d6-DMSO) and gradient purification .
  • Mass Fragmentation Ambiguity : Compare HRMS with isotopic patterns and synthetic intermediates .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SHELX suite) resolves structural ambiguities (e.g., sulfonyl orientation) .

Example : Inconsistent ¹H NMR coupling constants may arise from rotational isomerism; variable-temperature NMR can clarify .

Q. What strategies optimize the compound’s bioactivity through substituent modification?

  • Structure-Activity Relationship (SAR) :
    • Sulfonyl Group : Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
    • Oxazole Substituents : Introduce halogens (e.g., Cl) or methyl groups to improve lipophilicity and membrane permeability .
    • Morpholine Ring : Substitute with piperazine or thiomorpholine to modulate solubility and target affinity .

Biological Testing : Screen modified analogs in enzyme assays (e.g., kinase inhibition) or cell-based models (e.g., anti-proliferative activity) .

Q. How are stability and degradation pathways evaluated under experimental conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV), and varied pH (1–13) to identify degradation products via LC-MS .
  • Kinetic Stability : Monitor hydrolysis of the sulfonamide group in aqueous buffers using HPLC .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C for sulfonamides) .

Key Finding : Sulfonamides are prone to hydrolysis under acidic/basic conditions, generating sulfonic acid byproducts .

Q. What advanced techniques validate crystallographic or conformational properties?

  • Single-Crystal X-ray Diffraction : SHELXL refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • Dynamic NMR : Detects conformational exchange in solution (e.g., morpholine ring puckering) .
  • Solid-State NMR : Analyzes polymorphic forms and crystallinity .

Reference Data : SHELX programs are widely used for small-molecule refinement, achieving R-factors < 0.05 .

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